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Compound of Interest

Compound Name: CH7233163

Cat. No.: B10857791 Get Quote

Technical Support Center: CH7233163
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) concerning the potential off-target effects of CH7233163 in kinase assays. This

resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)
Q1: What is the known on-target and off-target profile of CH7233163?

A1: CH7233163 is a potent, noncovalent, ATP-competitive inhibitor of the Epidermal Growth

Factor Receptor (EGFR), specifically designed to overcome resistance mutations, including

Del19/T790M/C797S.[1][2] Kinase profiling is essential to characterize the selectivity of any

inhibitor. A KINOMEscan assay of CH7233163 at a concentration of 100 nmol/L against 468

kinases demonstrated excellent selectivity, with a Selectivity Score (S-score[3]) of 0.015.[4]

While the specific identities of the five weakly inhibited off-target kinases from this screen are

not detailed in the primary publication, the high selectivity score indicates a low potential for

significant off-target effects at therapeutic concentrations.

Q2: I am observing unexpected phenotypic changes in my cell-based assays with CH7233163
that do not seem to be related to EGFR inhibition. Could these be off-target effects?

A2: While CH7233163 is highly selective, it is possible that at higher concentrations or in

specific cellular contexts, off-target effects could contribute to unexpected phenotypes. It is
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crucial to correlate the observed phenotype with the inhibition of the intended target, EGFR.

We recommend performing dose-response experiments and comparing the concentration at

which the unexpected phenotype is observed with the IC50 for EGFR inhibition in your cellular

model. If the phenotype only occurs at concentrations significantly higher than the EGFR IC50,

it is more likely to be an off-target effect.

Q3: How can I minimize the risk of off-target effects in my experiments with CH7233163?

A3: To minimize off-target effects, it is recommended to use the lowest effective concentration

of CH7233163 that achieves the desired level of EGFR inhibition. Performing a careful dose-

response curve in your specific assay system is critical to determine the optimal concentration.

Additionally, consider using orthogonal approaches to validate your findings, such as using a

structurally unrelated EGFR inhibitor with a different off-target profile or using genetic

approaches like siRNA or CRISPR to knock down EGFR and observe if the phenotype is

recapitulated.

Q4: What are some general troubleshooting steps if I suspect off-target effects from my kinase

inhibitor?

A4: If you suspect off-target effects, consider the following troubleshooting steps:

Review the Kinase Selectivity Profile: Examine the available kinase screening data for your

inhibitor to identify potential off-target kinases.

Perform a Dose-Response Analysis: Determine if the unexpected effect is only observed at

high concentrations of the inhibitor.

Use a Structurally Unrelated Inhibitor: Compare the effects with another inhibitor that targets

the same primary kinase but has a different chemical scaffold and likely a different off-target

profile.

Employ a "Chemical Knockdown" Control: Use a selective inhibitor for the suspected off-

target kinase to see if it produces a similar phenotype.

Utilize Genetic Approaches: Use RNAi or CRISPR to deplete the intended target and see if

the phenotype is replicated. This can help confirm that the effect is indeed mediated by the

primary target.
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Troubleshooting Guide: Interpreting Kinase Assay
Results

Observation Potential Cause Recommended Action

Inhibition of kinases other than

EGFR in a broad kinase panel.

The concentration of

CH7233163 used may be too

high, leading to engagement

with lower-affinity off-targets.

Review the IC50 values for on-

target versus off-target

kinases. If possible, use a

lower concentration of

CH7233163 that maintains

potent on-target inhibition

while minimizing off-target

activity.

Unexpected activation of a

signaling pathway.

An off-target effect of the

inhibitor may be activating

another kinase or pathway.

Review the kinase selectivity

profile of CH7233163 for

potential off-target activators.

Perform a broader analysis of

signaling pathways using

antibody arrays or

phosphoproteomics to identify

the activated pathway.

Discrepancy between

biochemical and cellular assay

results.

Factors such as cell

permeability, efflux pumps, or

metabolism of the compound

in cells can influence its

effective intracellular

concentration and activity.

Perform cellular target

engagement assays to confirm

that CH7233163 is reaching

and inhibiting EGFR within the

cell at the concentrations used.

Quantitative Data
Table 1: On-Target Inhibitory Activity of CH7233163 against EGFR Variants
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Kinase Target IC50 (nmol/L)

EGFR-Del19/T790M/C797S 0.28

EGFR-L858R/T790M/C797S 0.81

EGFR-Del19/T790M 0.41

EGFR-L858R/T790M 0.17

EGFR-Del19 0.23

EGFR-L858R 0.21

EGFR WT 6.1

Data from Kashima K, et al. Mol Cancer Ther. 2020.

Table 2: KINOMEscan Off-Target Profile of CH7233163

Assay
Platform

Number of
Kinases
Screened

CH7233163
Concentration

S-Score (10)
Number of Off-
Target Kinases
Identified

KINOMEscan 468 100 nmol/L 0.015 5

The specific identities of the five off-target kinases are not publicly detailed in the cited

literature.[4]

Experimental Protocols
Protocol: Kinase Inhibitor Profiling using KINOMEscan

The KINOMEscan™ platform is a competition binding assay used to quantitatively measure the

interactions between a test compound and a large panel of kinases.

Principle: The assay is based on the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase of interest. The amount of kinase captured

on the solid support is measured via quantitative PCR (qPCR) of a DNA tag that is fused to the
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kinase. A lower amount of captured kinase in the presence of the test compound indicates a

stronger binding interaction.

Methodology:

Compound Preparation: CH7233163 is prepared in an appropriate solvent (e.g., DMSO) at a

known concentration.

Assay Reaction:

A panel of DNA-tagged human kinases is prepared.

Each kinase is mixed with the immobilized ligand beads in the presence of the test

compound (CH7233163) or a DMSO control.

The reactions are incubated to allow for binding to reach equilibrium.

Washing: Unbound kinase is removed by washing the beads.

Elution and Quantification: The kinase that remains bound to the beads is eluted, and the

amount is quantified using qPCR of the DNA tag.

Data Analysis:

The amount of kinase bound in the presence of the test compound is compared to the

amount bound in the DMSO control.

The results are typically expressed as "% of control," where a lower percentage indicates

stronger binding.

For dose-response experiments, the dissociation constant (Kd) can be calculated.

Selectivity scores (e.g., S-score) are calculated to provide a quantitative measure of the

inhibitor's selectivity. The S-score(10) represents the number of kinases with <10% of

control binding divided by the total number of kinases tested.[4]
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Caption: EGFR Signaling Pathway and Inhibition by CH7233163.
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Experimental Workflow

Start: Prepare Kinase Panel and Inhibitor

Incubate Kinase, Immobilized Ligand,
and CH7233163

Wash to Remove Unbound Kinase

Quantify Bound Kinase via qPCR

Data Analysis:
% of Control, Kd, S-Score

End: Determine Off-Target Profile

Click to download full resolution via product page

Caption: KINOMEscan Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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